methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 134722-09-1
VCID: VC7904587
InChI: InChI=1S/C10H13NO2.ClH/c1-7-3-5-8(6-4-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H
SMILES: CC1=CC=C(C=C1)C(C(=O)OC)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride

CAS No.: 134722-09-1

Cat. No.: VC7904587

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride - 134722-09-1

Specification

CAS No. 134722-09-1
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name methyl 2-amino-2-(4-methylphenyl)acetate;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-7-3-5-8(6-4-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H
Standard InChI Key FPOOPAKVFDSBMQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C(=O)OC)N.Cl
Canonical SMILES CC1=CC=C(C=C1)C(C(=O)OC)N.Cl

Introduction

Synthesis and Preparation

The synthesis of methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride typically involves a multi-step route starting from p-tolualdehyde or 4-methylbenzyl chloride. A common approach includes:

Strecker Synthesis

  • Aldehyde Amination: Reaction of p-tolualdehyde with ammonium chloride and potassium cyanide forms the α-aminonitrile intermediate .

  • Hydrolysis: Acidic hydrolysis converts the nitrile to the α-amino acid.

  • Esterification: Treatment with methanol under acidic conditions yields the methyl ester.

  • Salt Formation: Neutralization with hydrochloric acid produces the hydrochloride salt .

Enzymatic Resolution

Chiral purity is achievable via enzymatic methods. For example, pyridoxal 5'-phosphate-dependent enzymes selectively deaminate the L-enantiomer, leaving the D-form intact . This method reported a 98% enantiomeric excess for the (R)-isomer under optimized conditions .

Physicochemical Properties

PropertyValueSource
Molecular Weight215.68 g/mol
Melting Point193–195°C
SolubilitySoluble in DMSO, methanol
Storage Conditions2–8°C, anhydrous
LogP (Predicted)1.87

The hydrochloride salt enhances water solubility compared to the free base, making it suitable for aqueous reaction conditions . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring desiccated storage .

Applications in Pharmaceutical Chemistry

While direct pharmacological data are scarce, structural analogs highlight potential uses:

Chiral Building Block

The compound serves as a precursor to non-natural amino acids and peptidomimetics. For example, its ethyl ester analog is used in the synthesis of β-lactam antibiotics .

Catalytic Asymmetric Synthesis

In Pd-catalyzed cross-couplings, the methyl ester acts as a directing group, facilitating C–H functionalization of the aromatic ring .

Prodrug Development

Ester derivatives of phenylglycine are explored for their enhanced membrane permeability, enabling targeted drug delivery .

Biological Activities and Mechanisms

Limited studies suggest that substituted phenylglycine derivatives exhibit:

  • NMDA Receptor Modulation: Analogous compounds block glutamate binding sites, showing neuroprotective effects in vitro .

  • Antimicrobial Activity: Chlorinated variants (e.g., 4-chlorophenyl derivatives) inhibit bacterial cell wall synthesis .

These findings imply that methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride could be a candidate for central nervous system (CNS) or anti-infective drug development, though in vivo validation is required.

Comparative Analysis with Structural Analogs

CompoundSubstituentMolecular WeightKey Difference
4-Chlorophenyl analog Cl at para230.08 g/molEnhanced antimicrobial activity
4-Hydroxyphenyl analog OH at para181.19 g/molIncreased polarity, lower LogP
4-Fluoro-3-methylphenyl analog F and CH₃233.67 g/molImproved CNS penetration

The methyl group in the target compound balances lipophilicity and steric bulk, optimizing it for synthetic versatility .

Future Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms .

  • Biological Screening: Evaluating activity against neurological targets (e.g., NMDA, GABA receptors) .

  • Materials Science: Incorporating into metal-organic frameworks (MOFs) for chiral separation .

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